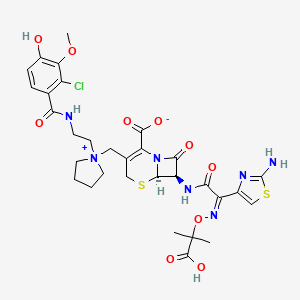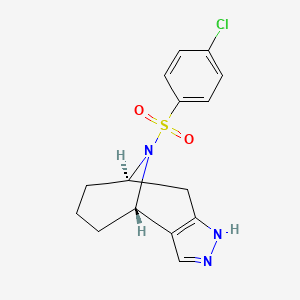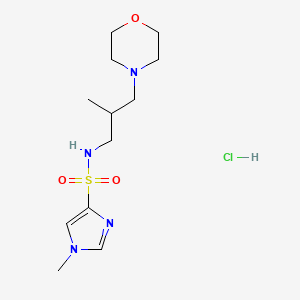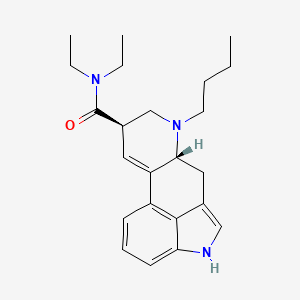
Pyrrolo(3,4-c)pyrazole-5(1H)-acetic acid, 4,6-dihydro-4-oxo-1-phenyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo(3,4-c)pyrazole-5(1H)-acetic acid, 4,6-dihydro-4-oxo-1-phenyl-, ethyl ester: is a complex organic compound with a unique structure that combines elements of pyrrole and pyrazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo(3,4-c)pyrazole-5(1H)-acetic acid, 4,6-dihydro-4-oxo-1-phenyl-, ethyl ester typically involves multi-step organic reactions. The process begins with the formation of the pyrrole and pyrazole rings, followed by their fusion to form the pyrrolo-pyrazole core. The acetic acid and ethyl ester groups are then introduced through esterification reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Safety measures are also critical due to the potential hazards associated with the chemicals and reactions involved.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolo(3,4-c)pyrazole-5(1H)-acetic acid, 4,6-dihydro-4-oxo-1-phenyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen results in reduced forms of the compound.
Substitution: Functional groups within the compound can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Pyrrolo(3,4-c)pyrazole-5(1H)-acetic acid, 4,6-dihydro-4-oxo-1-phenyl-, ethyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Pyrrolo(3,4-c)pyrazole-5(1H)-acetic acid, 4,6-dihydro-4-oxo-1-phenyl-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, leading to various physiological effects. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo(3,4-c)pyrazole-5(1H)-acetic acid: Lacks the ethyl ester group.
4,6-Dihydro-4-oxo-1-phenyl-pyrrolo(3,4-c)pyrazole: Lacks the acetic acid group.
Ethyl 4,6-dihydro-4-oxo-1-phenyl-pyrrolo(3,4-c)pyrazole-5-acetate: A closely related ester derivative.
Uniqueness
Pyrrolo(3,4-c)pyrazole-5(1H)-acetic acid, 4,6-dihydro-4-oxo-1-phenyl-, ethyl ester is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
141581-91-1 |
|---|---|
Molekularformel |
C15H15N3O3 |
Molekulargewicht |
285.30 g/mol |
IUPAC-Name |
ethyl 2-(4-oxo-1-phenyl-6H-pyrrolo[3,4-c]pyrazol-5-yl)acetate |
InChI |
InChI=1S/C15H15N3O3/c1-2-21-14(19)10-17-9-13-12(15(17)20)8-16-18(13)11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3 |
InChI-Schlüssel |
ZWNZUUSDRKTIRY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1CC2=C(C1=O)C=NN2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B12776362.png)



